molecular formula C11H11FN2OS B5225367 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B5225367
M. Wt: 238.28 g/mol
InChI Key: UWMSHTCNHFUUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as DTA-1, is a small molecule that has gained significant attention in the field of immunology. It is a potent agonist of glucocorticoid-induced TNF receptor (GITR), a protein that is expressed on the surface of various immune cells. GITR activation has been shown to have a significant impact on the immune response, making DTA-1 a promising candidate for immunotherapy.

Mechanism of Action

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects by binding to GITR, a protein that is expressed on the surface of various immune cells. GITR activation has been shown to enhance the activity of T cells, B cells, and natural killer cells. This leads to an enhanced immune response against cancer cells and infectious agents.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide can enhance the activity of various immune cells, leading to an enhanced immune response. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research purposes. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been extensively studied in various preclinical models, making it a well-characterized compound. However, the limitations of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide. One potential direction is the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide in combination with other immunotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide in humans. Finally, the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide in the treatment of infectious diseases is an area of active research.

Synthesis Methods

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-fluoroaniline with thioacetamide to form 4-fluorophenylthiourea. This is followed by the reaction of the thiourea with bromoacetyl bromide to form N-(4-fluorophenyl)-N-(2-bromoacetyl)thiourea. The final step involves the reaction of N-(4-fluorophenyl)-N-(2-bromoacetyl)thiourea with 2-mercapto-5,6-dihydro-1,3-thiazole to form N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been extensively studied in various preclinical models of cancer, autoimmune diseases, and infectious diseases. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide can enhance the activity of various immune cells, including T cells, B cells, and natural killer cells. This has led to its potential use as an immunotherapeutic agent in the treatment of cancer and autoimmune diseases.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-4H,5-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMSHTCNHFUUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.